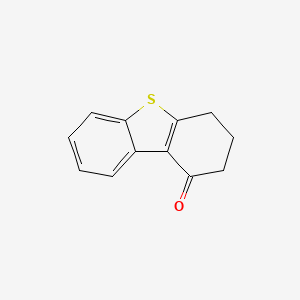

3,4-dihydro-1(2H)-dibenzothiophenone

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10OS |

|---|---|

Molecular Weight |

202.27 g/mol |

IUPAC Name |

3,4-dihydro-2H-dibenzothiophen-1-one |

InChI |

InChI=1S/C12H10OS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-2,4,6H,3,5,7H2 |

InChI Key |

ALZQSWJGGQMCJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=O)C1)C3=CC=CC=C3S2 |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dihydro 1 2h Dibenzothiophenone and Its Analogs

Classical Approaches to Dibenzothiophenone Ring Systems

Classical methods for the synthesis of dibenzothiophene (B1670422) and its derivatives often rely on cyclization reactions that form the central thiophene (B33073) ring. These approaches, while foundational, can sometimes require harsh reaction conditions. One of the earliest and most fundamental methods involves the condensation of 1,4-dichlorobut-2-ene with sodium sulfide to produce 2,5-dihydrothiophene, a related but simpler sulfur heterocycle. chemicalbook.com For the more complex dibenzothiophene core, classical syntheses often involve intramolecular cyclization of appropriately substituted biphenyl (B1667301) precursors, which can be promoted by strong acids or high temperatures. Another route involves the reaction of biphenyl with sulfur or sulfur-containing compounds under thermal conditions. Desulfurization of dibenzothiophene and its oxidized forms, such as the sulfoxide (B87167) and sulfone, using reagents like lithium and sodium metal can yield biphenyl, demonstrating the reverse of a potential synthetic pathway. researchgate.net

Intramolecular Cyclization Strategies

Intramolecular cyclization is a key strategy for constructing the dibenzothiophenone ring system, where a linear precursor molecule is folded and closed to form the final tricyclic structure. This can be achieved under various catalytic conditions.

Acid-catalyzed intramolecular cyclization is a powerful method for synthesizing sulfur-containing heterocycles. This approach typically involves the use of a Brønsted or Lewis acid to promote the ring-closing reaction. For instance, in the synthesis of related thiadiazine 1-oxides, sulfuric acid (H₂SO₄) is used to facilitate a one-pot intramolecular cyclocondensation. nih.gov The mechanism is believed to proceed via the in-situ formation of a reactive intermediate, such as an NH sulfoximine, which then undergoes cyclization. nih.gov Similarly, Brønsted acids have been used to promote the intramolecular cationic cyclization of o-(1-arylvinyl) acetophenone derivatives to form polysubstituted indenes, a strategy that highlights the utility of acid catalysis in forming fused ring systems. rsc.org In the context of dibenzothiophenones, a suitable biphenyl precursor containing a thioether and a carboxylic acid or a related functional group could be cyclized using a strong acid like polyphosphoric acid (PPA).

Table 1: Examples of Acid-Catalyzed Intramolecular Cyclization

| Precursor Type | Acid Catalyst | Product Type | Reference |

|---|---|---|---|

| 2-N-cyano-sulfonimidoyl amides | H₂SO₄ | Thiadiazine 1-oxides | nih.gov |

Base-mediated cyclization provides an alternative pathway for the synthesis of complex ring systems. This method often involves the deprotonation of a carbon or heteroatom to generate a nucleophile, which then attacks an electrophilic center within the same molecule to close the ring. A notable example is the base-mediated reductive cyclization of a ketone tethered to a nitrobenzene moiety, which gives access to the hexahydro-2,6-methano-1-benzazocine ring system. semanticscholar.org This strategy demonstrates the potential for bases to facilitate complex intramolecular transformations. For the synthesis of a dibenzothiophenone analog, a precursor could be designed where a base abstracts a proton to initiate an intramolecular nucleophilic attack, leading to the formation of the thiophene ring.

Table 2: Example of Base-Mediated Intramolecular Cyclization

| Precursor | Base | Key Transformation | Product Ring System | Yield | Reference |

|---|

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. nih.gov MCRs are powerful tools for creating molecular diversity and have been used to synthesize a wide variety of heterocyclic compounds. nih.govrug.nl For example, the Biginelli reaction is a classic MCR used to produce dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. ijpsr.com The development of an MCR for 3,4-dihydro-1(2H)-dibenzothiophenone would involve the judicious choice of three or more simple starting materials that could assemble in a one-pot process to construct the target scaffold.

Table 3: Principles of Multi-Component Reactions (MCRs)

| Feature | Description | Advantage |

|---|---|---|

| Convergence | Three or more starting materials combine in one step. | High step economy. |

| Atom Economy | High incorporation of reactant atoms into the final product. | Reduced waste generation. |

| Operational Simplicity | Single reaction vessel and purification step. | Time and resource efficiency. |

| Diversity | Easy variation of starting materials leads to diverse libraries. | Useful for drug discovery. |

Transition Metal Catalysis in Synthesis

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including heterocyclic systems. Catalysts based on palladium, copper, rhodium, and other metals enable reactions that are otherwise difficult or impossible to achieve. A prominent strategy for synthesizing dibenzothiophenes is the palladium-catalyzed dual C-H functionalization of diaryl sulfides. researchgate.net This oxidative dehydrogenative cyclization method provides a direct route to the dibenzothiophene core and tolerates a wide variety of substrates. researchgate.net Copper-catalyzed tandem cyclization reactions have also been developed for the synthesis of other sulfur-containing heterocycles, such as 4H-benzo[d] bohrium.comnih.govthiazin-2-yl phosphonates from o-alkynylphenyl isothiocyanates. nih.gov Furthermore, electrochemical methods, which can be considered a form of catalysis, have been employed for the intramolecular C-S cyclization to form dibenzothiophenes, often requiring a halogen mediator. nih.govbohrium.com

Table 4: Transition Metal-Catalyzed Syntheses of Dibenzothiophene Systems

| Catalyst/System | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂) | Dual C-H Activation / Oxidative Cyclization | Diaryl Sulfides | Dibenzothiophenes | researchgate.net |

| Copper (e.g., CuCl₂) | Tandem Cyclization | o-Alkynylphenyl isothiocyanates and phosphites | 4H-benzo[d] bohrium.comnih.govthiazin-2-yl phosphonates | nih.gov |

Green Chemistry Approaches and Environmentally Benign Syntheses

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In pharmaceutical and fine chemical synthesis, this involves strategies like using alternative and safer solvents (e.g., water), employing catalytic methods to improve atom economy, and using energy-efficient techniques. nih.govjddhs.com

The application of green chemistry principles to the synthesis of this compound can be achieved in several ways. The use of transition-metal catalysis (Section 2.4) and multi-component reactions (Section 2.3) are inherently green as they often replace stoichiometric reagents and reduce the number of synthetic steps, respectively. mdpi.com Solvent-free reactions, where reactants are mixed without a solvent, represent another important green approach, offering benefits such as excellent yields, operational simplicity, and short reaction times. ijpsr.com Additionally, energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. jddhs.com The development of catalyst-free methods, such as the direct synthesis of dibenzothiophenes via nucleophilic intramolecular cyclization of methylthiolated diazonium salts at room temperature, is another significant advancement in environmentally benign synthesis. bohrium.com

Table 5: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Reagents | Stoichiometric, often hazardous reagents. | Catalytic amounts of reagents (e.g., transition metals). mdpi.com |

| Solvents | Volatile organic compounds (VOCs). jddhs.com | Water, supercritical fluids, or solvent-free conditions. ijpsr.commdpi.com |

| Efficiency | Multi-step syntheses with purification at each step. | One-pot reactions, multi-component reactions. nih.gov |

| Energy | Conventional heating, often for long durations. | Microwave or ultrasound irradiation, ambient temperature reactions. bohrium.comjddhs.com |

| Waste | Significant generation of byproducts. | High atom economy, minimizing waste. jddhs.com |

Solvent-Free Conditions

Solvent-free, or solid-state, synthesis offers significant environmental and practical advantages, including reduced waste, lower costs, and often, shorter reaction times and higher yields. A prominent method for the synthesis of cyclic ketones from carboxylic acids is the intramolecular Friedel-Crafts acylation, which can be effectively conducted under solvent-free conditions using a dehydrating agent and catalyst such as polyphosphoric acid (PPA).

For the synthesis of this compound, a plausible solvent-free approach involves the cyclization of 3-(benzo[b]thiophen-3-yl)propanoic acid. This reaction, when mediated by PPA, proceeds through an electrophilic attack of the in situ-generated acylium ion onto the aromatic ring, followed by ring closure to form the desired ketone.

Key Research Findings:

Catalyst: Polyphosphoric acid (PPA) is a widely used and effective catalyst for intramolecular Friedel-Crafts acylations under solvent-free conditions. Its high viscosity and dehydrating power facilitate the reaction at elevated temperatures.

Reaction Conditions: The reaction typically involves heating a mixture of the carboxylic acid precursor and PPA. The temperature and reaction time are crucial parameters that need to be optimized for specific substrates to maximize yield and minimize side reactions.

Work-up: The work-up for PPA-mediated reactions usually involves quenching the reaction mixture with ice-water, followed by extraction of the product with an organic solvent.

| Reactant | Catalyst | Conditions | Product | Yield |

| 3-(Benzo[b]thiophen-3-yl)propanoic acid | PPA | Heat, Solvent-free | This compound | High (expected) |

This table represents a proposed reaction based on established methodologies for similar compounds.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. The use of microwave irradiation can be particularly effective for intramolecular cyclization reactions.

The synthesis of this compound can be envisioned to be significantly expedited by microwave heating. The intramolecular Friedel-Crafts acylation of 3-(benzo[b]thiophen-3-yl)propanoic acid, catalyzed by an acid such as PPA or a solid-supported acid, could be carried out in a microwave reactor. The direct and efficient heating provided by microwaves can lead to a substantial reduction in reaction time compared to conventional heating methods.

Key Research Findings:

Rate Acceleration: Microwave irradiation can dramatically reduce reaction times for intramolecular cyclizations, often from hours to minutes conicet.gov.ar.

Improved Yields: In many cases, microwave-assisted synthesis leads to higher isolated yields of the desired product compared to conventional heating.

Solvent-Free Potential: Microwave-assisted reactions can often be performed under solvent-free conditions, further enhancing their green chemistry credentials.

| Precursor | Catalyst/Medium | Microwave Conditions | Product |

| 3-(Benzo[b]thiophen-3-yl)propanoic acid | PPA or Solid Acid | Temp, Time, Power | This compound |

This table outlines a proposed microwave-assisted synthesis based on analogous reactions.

Solid-State Processes

Solid-state synthesis, which is inherently solvent-free, relies on the reaction between solid reactants, often facilitated by grinding or heating. For the preparation of this compound, a solid-state approach would likely involve the intramolecular cyclization of a solid precursor.

A potential solid-state route would be the thermal or mechanochemical activation of 3-(benzo[b]thiophen-3-yl)propanoic acid mixed with a solid acid catalyst. Polyphosphoric acid (PPA) can be used in its highly viscous or near-solid form for this purpose. The reactants would be intimately mixed and then heated to induce cyclization.

Key Research Findings:

Reduced Environmental Impact: By eliminating the need for solvents, solid-state reactions are environmentally benign.

Efficiency: These processes can be highly efficient, sometimes leading to quantitative yields of the desired product.

Catalysis: Solid acid catalysts are particularly well-suited for solid-state reactions, offering ease of separation from the reaction mixture.

| Reactant | Catalyst | Method | Product |

| 3-(Benzo[b]thiophen-3-yl)propanoic acid | Polyphosphoric Acid (PPA) | Thermal/Mechanochemical | This compound |

This table illustrates a proposed solid-state synthetic route.

Stereoselective Synthesis of Dihydrodibenzothiophenone Systems

The introduction of chirality into the dihydrodibenzothiophenone scaffold is of great interest for the development of new chiral ligands and biologically active molecules. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. For this compound, a stereocenter can be introduced, for example, at the 4-position through substitution. A key strategy to achieve this is through the enantioselective reduction of the ketone functionality to a hydroxyl group, followed by further synthetic manipulations.

Enantioselective Reduction:

A common approach to obtaining chiral alcohols is the enantioselective reduction of prochiral ketones. This can be achieved using chiral reducing agents or a combination of an achiral reducing agent with a chiral catalyst.

Key Research Findings:

Chiral Catalysts: Catalytic systems based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands (e.g., BINAP), are highly effective for the asymmetric hydrogenation of ketones to produce chiral alcohols with high enantiomeric excess.

Enzyme-Catalyzed Reductions: Ketoreductases are enzymes that can catalyze the reduction of ketones to alcohols with excellent stereoselectivity.

Chiral Hydride Reagents: Stoichiometric chiral reducing agents, such as those derived from boranes (e.g., Alpine Borane), can also be employed for the enantioselective reduction of ketones.

| Substrate | Method | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (e.e.) |

| This compound | Asymmetric Hydrogenation | Ru-BINAP | (S)- or (R)-1,2,3,4-tetrahydrodibenzothiophen-1-ol | High (expected) |

| This compound | Biocatalytic Reduction | Ketoreductase | (S)- or (R)-1,2,3,4-tetrahydrodibenzothiophen-1-ol | High (expected) |

This table presents proposed stereoselective reductions based on well-established methods for analogous ketones.

The resulting chiral alcohol can then serve as a versatile intermediate for the synthesis of various stereochemically defined derivatives of the dihydrodibenzothiophenone system.

Reactivity and Reaction Mechanisms of 3,4 Dihydro 1 2h Dibenzothiophenone

Electrophilic and Nucleophilic Reactions of the Ketone Moiety

The ketone group in 3,4-dihydro-1(2H)-dibenzothiophenone is a primary site for both electrophilic and nucleophilic attack. The carbonyl carbon is electrophilic and readily reacts with various nucleophiles. For instance, it can undergo addition reactions with organometallic reagents like Grignard reagents or organolithium compounds to form tertiary alcohols. Similarly, it is susceptible to reduction by hydride reagents to yield the corresponding secondary alcohol.

The α-protons on the C2 and C4 positions of the dihydro-aliphatic ring are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of reactions, including alkylation, acylation, and aldol condensation. The formation of the enolate and its subsequent reaction with electrophiles allow for the introduction of a wide range of functional groups at the α-position to the ketone.

Reactions of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. Typical electrophilic substitution reactions that thiophene and its derivatives undergo include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The directing effect of the fused ring system and the sulfur atom influences the position of substitution.

Conversely, nucleophilic aromatic substitution on the thiophene ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. In the absence of such groups, direct displacement of a leaving group from the thiophene ring by a nucleophile is not a facile process.

Transformations of the Dihydro-Aliphatic Ring

The dihydro-aliphatic ring of this compound can undergo various transformations. The methylene groups at positions 2, 3, and 4 are potential sites for radical reactions, such as halogenation under free-radical conditions. Dehydrogenation of this ring would lead to the fully aromatic dibenzothiophene (B1670422) system.

Furthermore, the α-methylene group at C2, adjacent to the ketone, is particularly reactive. As mentioned earlier, it can be deprotonated to form an enolate. This enolate can then be trapped by various electrophiles, leading to a diverse array of substituted derivatives.

Oxidative Reactions

The sulfur atom in the thiophene ring of this compound is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. nih.gov The oxidation of the sulfur atom significantly alters the electronic properties of the thiophene ring, making it more electron-deficient. This change in electronic nature can influence the reactivity of the entire molecule, including the fused benzene (B151609) ring and the ketone moiety.

Studies on the oxidation of dibenzothiophene, a related parent compound, have shown that it can be oxidized to dibenzothiophene-5-oxide (sulfoxide) and dibenzothiophene-5,5-dioxide (sulfone). nih.gov Similar transformations are expected for this compound. The rate of these oxidation reactions can be influenced by the choice of oxidant and catalyst. For example, methyltrioxorhenium(VII) has been shown to catalyze the stepwise oxidation of thiophene derivatives with hydrogen peroxide. nih.gov

Reductive Transformations

The ketone functionality in this compound can be readily reduced to a secondary alcohol using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can sometimes offer chemoselectivity, particularly if other reducible functional groups are present in the molecule. For instance, catalytic hydrogenation can also be employed to reduce the ketone, and under harsher conditions, may also affect the thiophene ring. The reduction of ketone-containing drugs is a significant area of study in drug metabolism, with various enzymes in the human liver capable of catalyzing such reactions. nih.gov

Mechanistic Investigations of Key Reactions

Photoisomerization Mechanisms

While specific studies on the photoisomerization of this compound are not extensively documented, the photochemistry of related dibenzothiophene derivatives provides insights into potential mechanistic pathways. Upon absorption of UV light, dibenzothiophene derivatives can be excited to singlet and triplet states. The subsequent relaxation pathways can involve intersystem crossing and photochemical reactions.

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively available in the public domain. However, insights can be drawn from studies on the oxidation of dibenzothiophene (DBT), a structurally related parent compound. The oxidation of the sulfur atom in DBT to its corresponding sulfoxide and sulfone is a well-studied process, often in the context of oxidative desulfurization (ODS) of fuels.

In a typical ODS process, the oxidation of DBT follows pseudo-first-order kinetics. The reaction rate is influenced by temperature, the nature of the oxidant (such as hydrogen peroxide), and the catalyst used. For instance, the oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibers as a catalyst demonstrated that the rate of oxidation increased with an increase in temperature. scielo.org.za This suggests that higher temperatures lead to more frequent collisions between reacting molecules, thus accelerating the reaction. scielo.org.za

The selectivity of the reaction towards the formation of dibenzothiophene sulfoxide or sulfone is also temperature-dependent. Lower temperatures tend to favor the formation of the sulfoxide, while higher temperatures promote further oxidation to the sulfone. scielo.org.za

Thermodynamic parameters for the oxidative desulfurization of dibenzothiophene indicate that the process is endothermic, as evidenced by the positive enthalpy and free energy changes observed in some studies. This suggests that the formation of a high-energy transition state complex is involved.

Table 1: Kinetic Parameters for the Oxidation of Dibenzothiophene (DBT) with Different Catalysts

| Catalyst | Oxidant | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Polyoxometalate/H2O2 | H2O2 | 50 | - | 12.996 kJ/mol | researchgate.net |

| Oxidovanadium(IV)-nanofibers | H2O2 | 40-70 | - | - | scielo.org.za |

| Molybdenum (VI) oxide | - | 140-170 | - | - | utrgv.edu |

Note: Specific rate constants were not provided in the source material, but the study confirmed pseudo-first-order kinetics.

Table 2: Thermodynamic Parameters for the Adsorption of Dibenzothiophene (DBT) onto Cu-ABTC MOF

| Temperature (°C) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| 20 | 1.23 | 35.8 | 115.9 | mdpi.com |

| 30 | 0.07 | 35.8 | 115.9 | mdpi.com |

| 40 | -1.09 | 35.8 | 115.9 | mdpi.com |

This table provides thermodynamic data for the adsorption of DBT, which is a key step in many catalytic oxidation processes.

Structure-Reactivity Relationships

The relationship between the structure of thiophene derivatives and their reactivity has been a subject of investigation, particularly in the context of oxidation reactions. Studies on benzothiophene (B83047) and dibenzothiophene derivatives have provided valuable insights that can be extrapolated to this compound.

In the case of this compound, the presence of the carbonyl group at the 1-position is expected to have a significant impact on the reactivity of the sulfur atom. The electron-withdrawing nature of the ketone group would decrease the electron density on the thiophene ring, potentially making the sulfur atom less susceptible to electrophilic attack compared to unsubstituted dibenzothiophene.

Furthermore, the partial saturation of one of the benzene rings in this compound alters the planarity and aromaticity of the system compared to fully aromatic dibenzothiophene. This structural change can influence the accessibility of the sulfur atom to reactants and affect the stability of reaction intermediates.

Computational studies on dibenzothiophene derivatives have been employed to understand their excited state dynamics and relaxation mechanisms. scispace.comacs.orgnih.govchemrxiv.orgchemrxiv.org These studies reveal that upon photoexcitation, these molecules can undergo efficient intersystem crossing to triplet states, which can be relevant for photochemical reactions. scispace.comacs.orgnih.govchemrxiv.orgchemrxiv.org While specific computational studies on this compound are scarce, the principles from related systems suggest that the interplay of the sulfur atom and the carbonyl group would lead to a unique photophysical behavior.

The reactivity of the carbonyl group in this compound is expected to be characteristic of ketones. It can undergo nucleophilic addition reactions, and the adjacent α-protons are acidic, allowing for the formation of an enolate and subsequent condensation reactions, such as the aldol condensation. libretexts.orgvanderbilt.edu The steric hindrance around the carbonyl group, imposed by the tricyclic structure, may influence the rates of these reactions compared to simpler acyclic or monocyclic ketones.

Derivatization Strategies and Functionalization

Introduction of Chromophores and Fluorophores for Advanced Spectroscopic Analysis

The introduction of chromophoric and fluorophoric moieties to the 3,4-dihydro-1(2H)-dibenzothiophenone structure is a key strategy for enhancing its detection in spectroscopic analyses. While the inherent dibenzothiophene (B1670422) core possesses some UV absorption, derivatization can significantly increase the molar absorptivity and shift the absorption maxima to longer, more convenient wavelengths, minimizing interference from other compounds.

Fluorescent labeling, in particular, offers a highly sensitive detection method. Dibenzothiophene derivatives, such as dibenzothiophene-5,5-dioxide (DBTOO), have been shown to exhibit good fluorescent quantum yields with blue emission, making them suitable for applications like fluorescent microscopy. nih.gov By reacting this compound with a fluorescent labeling agent, a highly fluorescent derivative can be produced. Common fluorescent labels for ketones include those with hydrazide or amine functional groups that can react with the carbonyl group of the thiophenone. These labels often contain extended aromatic systems or specific functional groups that impart fluorescence.

Potential Fluorogenic Reagents for Derivatization:

| Reagent Class | Specific Example | Reactive Group | Potential Benefit |

| Dansyl Derivatives | Dansyl hydrazine | Hydrazine | High quantum yield, well-established reagent |

| Coumarin Derivatives | Coumarin-based hydrazides | Hydrazine | High molar absorptivity, photostability |

| Naphthalimide Derivatives | Naphthalimide hydrazides | Hydrazine | Large Stokes shift, environmentally sensitive fluorescence |

The selection of a suitable fluorescent dye depends on the desired excitation and emission wavelengths, quantum yield, and compatibility with the analytical system. caymanchem.com The resulting fluorescently tagged this compound can be detected with high sensitivity in techniques like high-performance liquid chromatography (HPLC) with fluorescence detection.

Strategies for Enhancing Ionization Efficiency in Mass Spectrometry

The analysis of this compound by mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI), can be challenging due to its relatively low polarity. Derivatization strategies are therefore employed to improve its ionization efficiency.

One effective approach for sulfur-containing aromatic compounds is the formation of sulfonium salts. S-alkylation of the sulfur atom in the dibenzothiophene ring introduces a permanent positive charge, significantly enhancing the ESI response. This can be achieved by reacting the compound with alkylating agents. For instance, polycyclic aromatic sulfur-containing compounds can be converted into sulfonium salts by treatment with alkyl iodides in the presence of a silver-containing agent. mdpi.com

Another strategy focuses on derivatizing the ketone functional group. Reagents that introduce a readily ionizable group, such as a quaternary ammonium moiety, can dramatically improve the signal intensity in ESI-MS. These reagents typically have a reactive group (e.g., a hydrazine) that selectively targets the carbonyl group.

Examples of Derivatization Approaches for Enhanced MS Ionization:

| Derivatization Strategy | Reagent Example | Target Functional Group | Mechanism of Enhancement |

| S-Alkylation | Methyl iodide / AgBF4 | Thiophene (B33073) Sulfur | Formation of a permanently charged sulfonium salt. mdpi.com |

| Carbonyl Tagging | Girard's reagent T | Ketone Carbonyl | Introduction of a quaternary ammonium group. |

| Proton Affinity Enhancement | Reagents with basic nitrogen sites | Ketone Carbonyl | Increased proton affinity for enhanced positive ion mode ESI. |

These derivatization techniques not only improve ionization efficiency but can also lead to characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in structural confirmation.

Formation of Characteristic Derivatives for Spectroscopic Characterization (e.g., oximes, hydrazones)

The ketone functional group in this compound is a prime target for derivatization to form characteristic products that can be readily identified by spectroscopic methods. The formation of oximes and hydrazones are classic examples of such derivatization reactions.

Oxime Formation: The reaction of this compound with hydroxylamine hydrochloride in the presence of a base yields the corresponding oxime. This reaction is typically straightforward and results in a stable, crystalline product that can be characterized by techniques such as NMR, IR, and mass spectrometry.

Hydrazone Formation: Similarly, reaction with hydrazine or substituted hydrazines (e.g., 2,4-dinitrophenylhydrazine, phenylhydrazine) leads to the formation of hydrazones. dergipark.org.tr These derivatives are often colored and crystalline, facilitating their identification and purification. 2,4-Dinitrophenylhydrazones, in particular, are classic derivatives used for the qualitative identification of aldehydes and ketones. Hydrazone derivatives have been extensively used for the spectroscopic determination of various compounds. dergipark.org.tr

The formation of these derivatives serves multiple purposes:

Confirmation of the Carbonyl Group: The successful formation of an oxime or hydrazone confirms the presence of the ketone functionality.

Structural Elucidation: The spectroscopic data of the derivatives provide additional structural information. For example, in ¹H NMR, the formation of a C=N bond will result in characteristic chemical shifts for the neighboring protons.

Melting Point Determination: The crystalline nature of these derivatives allows for the determination of a sharp melting point, which can be used for identification and purity assessment.

Reaction Schemes for Derivative Formation:

| Derivative | Reagent | General Reaction |

| Oxime | Hydroxylamine (NH₂OH) | C=O + NH₂OH → C=NOH + H₂O |

| Hydrazone | Hydrazine (NH₂NH₂) | C=O + NH₂NH₂ → C=NNH₂ + H₂O |

| Phenylhydrazone | Phenylhydrazine (C₆H₅NHNH₂) | C=O + C₆H₅NHNH₂ → C=NNHC₆H₅ + H₂O |

Regioselective Functionalization Approaches

Regioselective functionalization of the this compound scaffold allows for the introduction of functional groups at specific positions on the aromatic rings. This is crucial for synthesizing derivatives with tailored properties for advanced analytical applications or for creating building blocks for more complex molecules.

While direct electrophilic substitution on the dibenzothiophene core can be challenging and may lead to mixtures of isomers, modern synthetic methods offer more controlled approaches. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. mdpi.com For instance, directing groups can be employed to guide the functionalization to a specific position ortho to the directing group.

In the context of this compound, the existing functional groups (ketone and thiophene sulfur) can influence the regioselectivity of further reactions. For example, Friedel-Crafts acylation or alkylation would likely be directed to the electron-rich positions of the benzene (B151609) rings. More sophisticated methods, such as iridium-catalyzed C-H borylation, can introduce a boryl group at a specific position, which can then be further functionalized through Suzuki-Miyaura cross-coupling reactions to introduce a wide range of substituents. nih.gov

The regioselectivity of these reactions is often governed by a combination of electronic and steric factors, and computational models can sometimes be used to predict the most likely site of functionalization. nih.gov

Derivatization for Chromatographic Separation Improvement

Derivatization plays a significant role in improving the chromatographic separation of this compound, particularly in gas chromatography (GC). Due to its relatively high molecular weight and polarity, the underivatized compound may exhibit poor peak shape and long retention times in GC analysis.

Silylation is a common derivatization technique for compounds containing active hydrogens, but for ketones, it is the enolizable form that reacts. A more direct approach for ketones is the formation of more volatile and thermally stable derivatives. For instance, the ketone can be reduced to the corresponding alcohol, which is then derivatized through silylation or acylation.

In liquid chromatography (LC), derivatization can be used to enhance the retention of the analyte on a particular stationary phase or to improve the separation from interfering matrix components. By introducing a non-polar group, the retention on a reversed-phase column can be increased. Conversely, adding a polar or charged group can alter its behavior in other chromatographic modes. Pre-column derivatization with a reagent that imparts specific chromatographic properties is a common strategy.

Common Derivatization Strategies for Improved Chromatography:

| Technique | Derivatization Approach | Benefit |

| Gas Chromatography (GC) | Formation of oximes or methoximes | Increased volatility and thermal stability, reduced peak tailing. |

| Gas Chromatography (GC) | Reduction to alcohol followed by silylation | Increased volatility and improved peak shape. |

| Liquid Chromatography (LC) | Tagging with a hydrophobic group | Enhanced retention on reversed-phase columns. |

| Liquid Chromatography (LC) | Introduction of a charged moiety | Enables separation by ion-exchange chromatography. |

Emerging Derivatization Reagents and Methodologies

The field of analytical chemistry is continually evolving, with the development of new derivatization reagents and methodologies aimed at improving sensitivity, selectivity, and throughput. For a compound like this compound, emerging trends in derivatization offer exciting possibilities.

Novel Reagents for Mass Spectrometry: There is a growing interest in developing derivatization reagents that are specifically designed for mass spectrometric detection. These reagents often contain a permanently charged group for enhanced ionization and a specific fragmentable linker that yields a characteristic reporter ion upon collision-induced dissociation (CID). This "charge-tagging" approach allows for highly sensitive and selective detection in complex matrices.

Click Chemistry in Derivatization: Click chemistry, with its high efficiency, specificity, and mild reaction conditions, is finding applications in analytical derivatization. For example, this compound could be functionalized with an azide or alkyne group, which can then be rapidly and selectively reacted with a reporter molecule (e.g., a fluorophore or a mass tag) containing the complementary functional group.

Isotope-Coded Derivatization: For quantitative analysis, isotope-coded derivatization reagents are becoming increasingly popular. These reagents exist in "light" and "heavy" isotopic forms. By derivatizing a sample with the light form and a standard with the heavy form, the two can be mixed and analyzed together by MS. The ratio of the intensities of the light and heavy peaks provides accurate quantification, correcting for variations in sample preparation and instrument response.

The continuous development of such advanced derivatization strategies will undoubtedly play a crucial role in the future analysis of this compound and related polycyclic aromatic sulfur heterocycles.

Spectroscopic Data for this compound Not Available in Publicly Accessible Research

A thorough investigation of scientific databases and scholarly articles has revealed a lack of publicly available, detailed spectroscopic data for the chemical compound this compound. Consequently, the comprehensive structural elucidation as outlined by the user's request cannot be completed at this time.

The specific research findings required to populate the sections on advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) techniques for this particular compound are not present in the accessible literature. This includes:

One-Dimensional and Two-Dimensional NMR Data: No peer-reviewed studies or database entries were found containing assigned ¹H and ¹³C NMR spectra. Similarly, data from two-dimensional experiments such as COSY, HSQC, HMBC, NOESY, or ROESY for this compound are unavailable.

Stereochemical Assignment Data: Without foundational NMR data, information regarding advanced techniques for stereochemical assignment, such as the analysis of Nuclear Overhauser Effect (NOE) enhancements or coupling constants, is also absent.

High-Resolution Mass Spectrometry Data: Detailed analyses of the fragmentation pathways, mechanisms, and tandem mass spectrometry (MS/MS or MS³) data specific to this compound have not been published or indexed in the searched resources.

While the fundamental principles of these spectroscopic techniques are well-established for the analysis of analogous heterocyclic and ketonic structures, the generation of a scientifically accurate and source-based article with detailed research findings and data tables for this compound is not feasible without access to primary experimental data.

Advanced Spectroscopic Techniques for Structural Elucidation of 3,4 Dihydro 1 2h Dibenzothiophenone

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of 3,4-dihydro-1(2H)-dibenzothiophenone is expected to exhibit characteristic absorption bands corresponding to its key structural features: a carbonyl group, an aromatic ring, a thioether linkage, and aliphatic carbon-hydrogen bonds.

The most prominent peak would be the carbonyl (C=O) stretching vibration, which for a conjugated ketone typically appears in the range of 1685-1666 cm⁻¹. The aromatic part of the molecule would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The aliphatic C-H bonds in the dihydrogenated ring are expected to show stretching absorptions in the 2960-2850 cm⁻¹ range. The C-S stretching vibration is typically weaker and appears in the fingerprint region.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 2960-2850 | Medium to Strong |

| Carbonyl (C=O) | Stretch | 1685-1666 | Strong |

| Aromatic C=C | Stretch | 1600-1400 | Medium to Weak |

| Aliphatic CH₂ | Bend | ~1465 | Medium |

| Aromatic C-H | Bend (out-of-plane) | 900-675 | Medium to Strong |

| C-S | Stretch | 800-600 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For this compound, the presence of the dibenzothiophene (B1670422) chromophore, extended by the carbonyl group, is expected to give rise to distinct absorption bands.

The primary electronic transitions anticipated are π → π* and n → π. The π → π transitions, involving the promotion of electrons from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n → π* transition, which involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital, is characteristically less intense and occurs at a longer wavelength. Studies on dibenzothiophene and its derivatives show strong absorptions in the UV region. scispace.comacs.orgnist.gov The presence of the carbonyl group in conjugation with the aromatic system is likely to cause a bathochromic (red) shift of the π → π* transition and the appearance of a weak n → π* transition at a longer wavelength.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax | Electronic Transition | Chromophore |

| Shorter Wavelength (e.g., ~250-300 nm) | π → π | Conjugated aromatic system |

| Longer Wavelength (e.g., >300 nm) | n → π | Carbonyl group |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is an unparalleled technique for determining the absolute three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about the packing of molecules in the crystal lattice.

Table 3: Key Molecular Geometry Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-S, C-C). |

| Bond Angles | Angles between adjacent bonds, defining the molecular geometry. |

| Torsion Angles | Dihedral angles that describe the conformation of the rings. |

| Crystal System & Space Group | Details of the crystal lattice and symmetry. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

Integrated Spectroscopic Approaches for Comprehensive Molecular Structure Elucidation

For an unambiguous elucidation of the molecular structure of this compound, an integrated approach that combines the information from various spectroscopic techniques is essential. Each method provides a unique piece of the structural puzzle, and their collective data provides a comprehensive and confirmed structure.

Advanced Topics and Future Research Directions in 3,4 Dihydro 1 2h Dibenzothiophenone Chemistry

Development of Novel and Efficient Synthetic Routes

The development of new and efficient synthetic pathways to access the 3,4-dihydro-1(2H)-dibenzothiophenone core and its derivatives is paramount for advancing research in this area. Current strategies often rely on classical multi-step procedures, which can be time-consuming and may not be amenable to the creation of diverse molecular libraries. Future research is anticipated to focus on the development of more streamlined and versatile synthetic methods.

One promising avenue is the application of palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex aromatic systems. For instance, methodologies analogous to the Sonogashira coupling could be employed to introduce functionalized side chains that subsequently participate in an intramolecular cyclization to form the thiophene (B33073) ring. ias.ac.in Similarly, electrophilic cyclization reactions, perhaps mediated by iodine or other Lewis acids, could offer a direct route to the dibenzothiophene (B1670422) core from appropriately substituted precursors. ias.ac.in

| Synthetic Strategy | Potential Advantages | Key Precursors |

| Palladium-Catalyzed Cyclization | High functional group tolerance, potential for diversity | Substituted thiophenols and functionalized cyclohexenones |

| Electrophilic Cyclization | Mild reaction conditions, regioselective control | Aryl sulfides with activated side chains |

| Domino Reactions | Increased efficiency, reduced waste | Multifunctional acyclic precursors |

Exploration of Unconventional Reactivity and Novel Transformations

Beyond its synthesis, the exploration of the inherent reactivity of the this compound scaffold is a fertile ground for discovery. The presence of the carbonyl group, the sulfide bridge, and the aromatic rings provides multiple sites for chemical modification, opening the door to a wide array of novel transformations.

Future research will likely focus on uncovering unconventional reactivity patterns. For example, the reduction of the carbonyl group in a manner analogous to thioxanthen-9-ones could lead to the formation of novel alcohol and alkene derivatives with potentially interesting biological or material properties. tandfonline.com The sulfur atom itself could be a target for oxidation to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and geometry of the molecule.

Moreover, the development of catalytic methods for the functionalization of the C-H bonds in the aromatic rings would be a significant advance. Such transformations would allow for the late-stage modification of the dibenzothiophenone core, providing rapid access to a wide range of derivatives for structure-activity relationship (SAR) studies. Insights from the reactivity of structurally related compounds, such as clozapine analogues which also feature a heteroatom bridge between two aromatic rings, could inform the exploration of the reactivity of the sulfur bridge in dihydrodibenzothiophenone. nih.gov

Chemoinformatics and Computational Design of Dihydrodibenzothiophenone Derivatives

The integration of chemoinformatics and computational chemistry is poised to accelerate the discovery and optimization of dihydrodibenzothiophenone derivatives with desired properties. By leveraging computational tools, researchers can predict the physicochemical and biological properties of virtual compounds, thereby prioritizing synthetic efforts and reducing the need for extensive empirical screening.

Future research in this area will likely involve the use of Density Functional Theory (DFT) calculations to probe the electronic structure and reactivity of the dihydrodibenzothiophenone scaffold. nih.govacs.org Such studies can provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical behavior and potential as an electron transport material. semanticscholar.org Computational investigations into the excited state dynamics of dibenzothiophene derivatives can also guide the design of novel photoactive materials. scispace.comchemrxiv.orgacs.org

Furthermore, the development of quantitative structure-activity relationship (QSAR) models can help to identify the key structural features that govern the biological activity of dihydrodibenzothiophenone derivatives. By correlating structural descriptors with experimental data, these models can be used to design new compounds with enhanced potency and selectivity. The benzophenone scaffold, a structurally related motif, has been extensively studied in medicinal chemistry, and these findings can serve as a valuable starting point for the computational design of novel dihydrodibenzothiophenone-based therapeutic agents. nih.govnih.gov

| Computational Method | Application in Dihydrodibenzothiophenone Research | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity | HOMO/LUMO energies, charge distribution, reaction pathways |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and binding interactions | Binding affinities, conformational preferences |

| QSAR Modeling | Prediction of biological activity | IC50 values, therapeutic indices |

Application of Machine Learning in Synthetic and Mechanistic Studies

Machine learning (ML) is emerging as a powerful tool in chemical synthesis and mechanistic elucidation. For this compound, ML algorithms could be trained on existing reaction data to predict optimal synthetic routes and reaction conditions.

In the realm of synthesis, retrosynthesis prediction models, which are increasingly being developed using AI, could propose novel and non-intuitive pathways to the dihydrodibenzothiophenone core and its derivatives. researchgate.netchemrxiv.orgarxiv.org These models can learn from vast databases of chemical reactions to identify patterns and suggest disconnections that a human chemist might overlook. Transfer learning approaches are particularly promising for specialized areas like heterocycle synthesis where data may be limited. chemrxiv.org

For mechanistic studies, ML can be used to analyze complex reaction data and identify the key factors that influence reaction outcomes. For instance, ML models could be trained to predict the regioselectivity of a particular transformation based on the structure of the starting materials and the reaction conditions. As our understanding of sulfur redox kinetics and polymerization mechanisms grows, ML will be instrumental in designing catalysts and predicting reaction outcomes. nih.govnih.gov

Role in Fundamental Organic Chemistry Methodologies and Theories

The unique structural and electronic properties of this compound make it an interesting platform for exploring fundamental concepts in organic chemistry. Its rigid, tricyclic framework can serve as a scaffold for studying the effects of substituent placement on reactivity and electronic properties.

The dibenzothiophene moiety is a known component of polycyclic aromatic sulfur heterocycles (PASHs), which are of interest in environmental and materials science. chemrxiv.org Theoretical studies on dibenzothiophene and its derivatives contribute to our fundamental understanding of the electronic nature of sulfur-containing aromatic systems. semanticscholar.org

Furthermore, the dihydrodibenzothiophenone core can be considered a privileged scaffold in medicinal chemistry, analogous to the well-established benzophenone structure. nih.govnih.gov The exploration of its derivatives as potential therapeutic agents can contribute to our understanding of drug-receptor interactions and the principles of rational drug design. The broader family of sulfur-containing heterocycles plays a significant role in medicinal chemistry, and the study of dihydrodibenzothiophenone adds to this important body of knowledge. nih.govopenmedicinalchemistryjournal.comnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-dihydro-1(2H)-dibenzothiophenone and its derivatives?

- Methodology : The synthesis typically involves multi-step organic reactions. For example:

- Core formation : Construct the benzothiazine or naphthalenone core via cyclization or condensation reactions (e.g., base-catalyzed condensation of aldehydes with ketones) .

- Functionalization : Introduce substituents via oxidation (e.g., KMnO₄ for sulfone formation) or substitution reactions (e.g., nucleophilic aromatic substitution using NaNH₂) .

- Purification : Column chromatography or recrystallization is often employed to isolate products .

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

- Methodology :

- NMR : Analyze proton environments (e.g., δ 5.60 ppm for NH groups in dihydrotriazinones) and carbon shifts (e.g., carbonyl carbons at ~190–200 ppm) .

- MS : Confirm molecular weight via high-resolution mass spectrometry (HRMS).

- IR : Identify functional groups like carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) .

Q. What safety protocols are critical when handling this compound precursors?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) for volatile reagents (e.g., LiAlH₄, CrO₃).

- Follow GHS guidelines for hazardous intermediates (e.g., sodium amide requires inert atmosphere handling) .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of this compound in substitution reactions?

- Methodology :

- Computational studies : Use DFT calculations to map electron density (e.g., Fukui indices) on the dibenzothiophenone ring to predict nucleophilic/electrophilic sites .

- Experimental validation : Compare reactivity of electron-rich (e.g., methoxy-substituted) vs. electron-deficient derivatives in SNAr reactions .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s properties?

- Methodology :

- Data triangulation : Cross-validate using multiple techniques (e.g., XRD for crystal structure vs. DFT-optimized geometry) .

- Solvent effects : Re-run calculations with explicit solvent models (e.g., PCM for polar solvents) to align with experimental NMR shifts .

Q. How can reaction conditions be optimized to minimize side products during oxidation of this compound?

- Methodology :

- Condition screening : Test oxidizing agents (e.g., KMnO₄ vs. H₂O₂) in varying solvents (aqueous vs. THF) and temperatures .

- Kinetic monitoring : Use in-situ IR or HPLC to track reaction progress and identify side-product formation pathways .

Q. What mechanistic insights explain the regioselectivity of 1,3-dipolar cycloadditions with dibenzothiophenone derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.